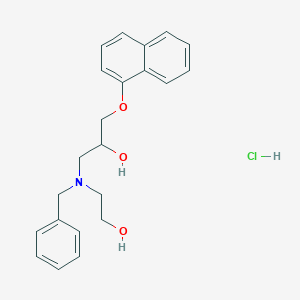

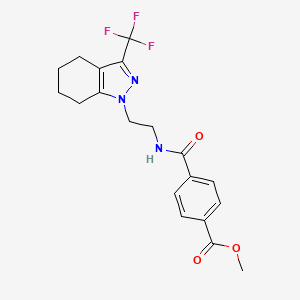

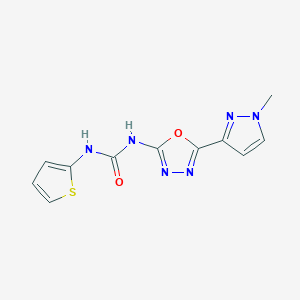

(E)-4-((1-(styrylsulfonyl)pyrrolidin-3-yl)oxy)pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-4-((1-(styrylsulfonyl)pyrrolidin-3-yl)oxy)pyridine, also known as SNS-032, is a synthetic compound that has shown potential in the treatment of cancer. This compound belongs to the family of pyridine derivatives and has been extensively studied for its mechanism of action and biochemical effects.

Aplicaciones Científicas De Investigación

Spin-Crossover and Crystallographic Phase Changes : Iron(II) complexes with similar pyridine ligands exhibit interesting behavior like abrupt spin-transition and crystallographic phase changes (Cook et al., 2015).

Synthesis of Prazoles : Compounds with similar pyridine structures are used in synthesizing prazoles, which treat gastroesophageal reflux disease and other gastric acid-related diseases (Gilbile et al., 2017).

Antimicrobial Activity : Novel sulfone-linked bis heterocycles, including structures related to the compound , demonstrate antimicrobial activity (Padmavathi et al., 2008).

Regio- and Stereochemistry in Reactions : Methyl (E)- and (Z)-β-styryl sulphone, structurally related, show unique regio- and stereo-chemistry when reacting with pyrrolidin-1-yl-4-t-butylcyclohexene (Fabrissin et al., 1980).

Copper-Catalyzed Aminooxygenation and Dioxygenation : A method for converting 4-pentenylsulfonamides to 2-formylpyrrolidines involves copper-catalyzed aminooxygenation (Wdowik & Chemler, 2017).

Ionic Liquid Electrochemical Windows : Studies on ionic liquids, including pyrrolidinium structures, explore their electrochemical windows and potential industrial applications (Hayyan et al., 2013).

Synthesis of 4-(trifluoromethyl)pyrrolidines : New 4-(trifluoromethyl)pyrrolidines containing sulfonyl groups are synthesized via 1,3-dipolar cycloaddition reactions (Markitanov et al., 2016).

Asymmetric 1,3-Dipolar Cycloaddition : Catalytic asymmetric procedure for the 1,3-dipolar cycloaddition of (E)-beta-phenylsulfonyl enones with azomethine ylides produces pyrrolidine derivatives (Robles‐Machín et al., 2010).

Propiedades

IUPAC Name |

4-[1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-3-yl]oxypyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3S/c20-23(21,13-9-15-4-2-1-3-5-15)19-12-8-17(14-19)22-16-6-10-18-11-7-16/h1-7,9-11,13,17H,8,12,14H2/b13-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAEBDWDHIXGYND-UKTHLTGXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=CC=NC=C2)S(=O)(=O)C=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CC1OC2=CC=NC=C2)S(=O)(=O)/C=C/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2748558.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)oxalamide](/img/structure/B2748565.png)

![(2-methoxyphenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate](/img/structure/B2748566.png)

![4-(N-butyl-N-methylsulfamoyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2748574.png)